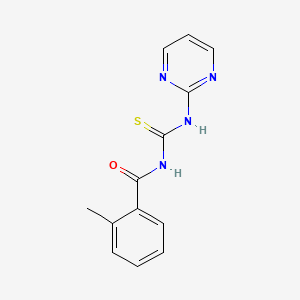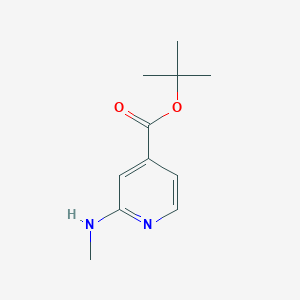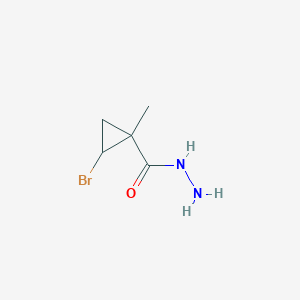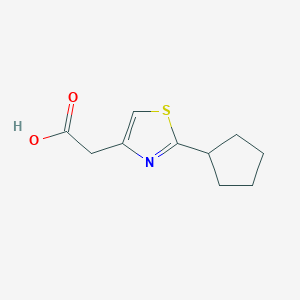
3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various medical conditions, including cardiovascular and neurological diseases.
Wirkmechanismus
3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. This receptor is widely distributed throughout the body and is involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release.
Biochemical and Physiological Effects:
3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. It can increase heart rate and blood pressure, as well as modulate neurotransmitter release in the brain. In addition, 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide has been shown to have anti-inflammatory effects and can modulate immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is its high selectivity for the adenosine A1 receptor, which allows for more precise investigation of its physiological effects. However, one limitation of 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is its relatively short half-life, which can make it difficult to maintain a consistent level of the compound in the body during experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. One area of interest is its potential therapeutic applications in cardiovascular and neurological diseases. In addition, further research is needed to fully understand the molecular mechanisms underlying its pharmacological effects. Finally, the development of more stable analogs of 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide may help to overcome some of the limitations associated with its use in laboratory experiments.
Synthesemethoden
The synthesis of 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves the reaction between 3,4-dichloroaniline and propargyl alcohol in the presence of sulfuric acid to form 3,4-dichloro-N-(prop-2-yn-1-yl)aniline. This intermediate is then reacted with chlorosulfonic acid to yield 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide has been widely used in scientific research to investigate the physiological and pharmacological effects of adenosine A1 receptor antagonism. Studies have shown that 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide can modulate the activity of the central nervous system, cardiovascular system, and immune system.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h2-4,6,12H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQAJAKAROYQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2580712.png)








![(E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2580729.png)

![ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2580732.png)
![9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)